Cas no 65213-48-1 ((Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol)

(Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol structure
65213-48-1 structure
Product name:(Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
CAS No:65213-48-1
MF:C26H29NO2
MW:387.51396727562
CID:402731
PubChem ID:449459

(Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • (Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
    • (Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)-phenyl)-2-phenylbut-1-en-1-yl)phenol
    • (Z)-4-HYDROXYTAMOXIFEN
    • Phenol, 4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-butenyl]-,(Z)-
    • 4-OH-TAM
    • trans-Hydroxytamoxifen
    • SR-01000759243
    • R-LIPOIC ACID POTASSIUM COMPUND
    • Tamogel (TN)
    • Opera_ID_600
    • TAMOXIFEN, 4-HYDROXY-, (Z)-
    • Ici 79280
    • BRD-K04210847-001-01-1
    • D06551
    • 4-Hydroxytamoxifen (E) and (Z) isomers (50:50)
    • DTXSID7022384
    • trans-4-Hydroxytamoxifen
    • CS-0003592
    • Tox21_200943
    • trans-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol
    • (Z)-4-OHT
    • CAS-68047-06-3
    • UNII-17197F0KYM
    • 4-OHT
    • Afimoxifene [USAN:INN]
    • (E/Z)-4-Hydroxytamoxifen
    • (Z)-4-Hydroxytamoxifen (Z-4-OHT)
    • 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
    • DTXCID802384
    • NCGC00164399-02
    • Afimoxifene (USAN/INN)
    • NCGC00258497-01
    • SCHEMBL9189
    • MS-26417
    • (Z)-4-Hydroxytamoxifen, >=98% Z isomer
    • 4-Monohydroxytamoxifen
    • BRN 4910749
    • AKOS016010361
    • C05011
    • Hydroxytamoxifen
    • Tamogel
    • MFCD00278780
    • C26H29NO2
    • UNII-95K54647BZ
    • BIDD:ER0193
    • s8956
    • 68392-35-8
    • EX-A4661
    • NCGC00164399-01
    • HB6040
    • Q4689254
    • (Z)-4-Hydroxy Tamoxifen
    • AFIMOXIFENE, Z-ISOMER
    • ICI 79,280
    • NS00068435
    • BIDD:PXR0104
    • 1077-29-8
    • MFCD00468090
    • HMS2231F20
    • 95K54647BZ
    • 4-(1-[4-(Dimethylaminoethoxy)phenyl]-2-phenyl-1-butenyl)phenol
    • 4-Hydroxytamoxifen ≥70% Z isomer (remainder primarily E-isomer)
    • HB6095
    • 4-[(1Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol
    • 65213-48-1
    • ICI-79280
    • HB2508
    • MLS000069742
    • Phenol, 4-((1Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-
    • SR-01000759243-5
    • 4-Hydroxytamoxifen
    • HY-16950A
    • MLS001077346
    • A904472
    • SR-01000759243-3
    • CHEBI:44616
    • 4-[(1z)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenyl-1-buten-1-yl]phenol
    • Z-4-hydroxytamoxifen
    • HSCI1_000353
    • BDBM20608
    • 68047-06-3
    • cid_449459
    • Phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-, (Z)-
    • 4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
    • 4-{(1Z)-1-[4-(2-Dimethylamino-ethoxy)-phenyl]-2-phenyl-but-1-enyl}-phenol
    • 4-[(1Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-phenol
    • CHEMBL489
    • Phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-,
    • SMR000058939
    • 4-OH tamoxifen
    • 4-((1Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol
    • Afimoxifene
    • DB04468
    • (Z)-4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-enyl)phenol
    • 4-[(1Z)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol
    • 4-{1-[4-(2-Dimethylamino-ethoxy)-phenyl]-2-phenyl-but-1-enyl}-phenol
    • CCRIS 8580
    • 4-Hydroxy Tamoxifen
    • 2bj4
    • GLXC-26379
    • [3H]4-OHT
    • 17197F0KYM
    • TXUZVZSFRXZGTL-QPLCGJKRSA-N
    • Inchi: InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-
    • InChI Key: TXUZVZSFRXZGTL-QPLCGJKRSA-N
    • SMILES: CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 387.22000
  • Monoisotopic Mass: 387.219829168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.8
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • Color/Form: White powder
  • Solubility: 95% ethanol: 20 mg/mL
  • PSA: 32.70000
  • LogP: 5.70170
  • Solubility: Soluble in water

(Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol Security Information

  • WGK Germany:3
  • Hazard Category Code: 20/21/22-63
  • Safety Instruction: S22; S23; S36
  • RTECS:SL1210000
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22; R63

(Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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